molecular formula C9H14O4 B8648433 methyl 4-(2-oxoethyl)tetrahydro-2H-pyran-4-carboxylate

methyl 4-(2-oxoethyl)tetrahydro-2H-pyran-4-carboxylate

Cat. No. B8648433
M. Wt: 186.20 g/mol
InChI Key: IFMJSVLIKKIDEB-UHFFFAOYSA-N
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Patent
US08217052B2

Procedure details

4-Allyl-tetrahydro-pyran-4-carboxylic acid methyl ester (11 g, 59.78 mmol) was dissolved in iPrOH (300 mL). To this was added a aqueous solution of NalO4 (28 g, 130.4 mmol, 2.18 equiv.) in water (300 mL), followed by addition of OsO4 (50 mg, crystals, in one portion) at rt. The solution was stirred with a mechanical stirrer at rt (water bath). After 30 min, milky cloudy product was formed. Stirring was continued for 4 h. TLC (1% MeOH in DCM, and 5% MeOH in DCM) did not detect the SM. An aliquot was taken and dissolved in CDCl3 to run NMR, there was no alkene peak in the sample. The reaction was judged to be complete. The reaction mixture was poured into ice water (200 mL) and EtOAc (200 mL). The two layers were separated and the aqueous layer was extracted with EtOAc (5×50 mL). More water was added to dissolve the solid resulting in a clear solution. The combined extracts were washed with brine, and concentrated to dryness to get a liquid. The liquid was subject to a reduced pressure distillation to remove isopropanol. The remaining liquid was purified on a 80-g silica gel column, eluted with MeOH in DCM: 0% 0-5 min; 5-10% 5-25 min. 10-12% 25-60 min. Note: the product is not UV active. Anisaldehyde visualization was used. The product fractions were collected and concentrated to yield a liquid 6.6 g (60% yield) of the title compound.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
50 mg
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
11 g
Type
reactant
Reaction Step Five
Name
Quantity
300 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
alkene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
ice water
Quantity
200 mL
Type
reactant
Reaction Step Nine
Name
Quantity
200 mL
Type
reactant
Reaction Step Nine
Name
Quantity
300 mL
Type
solvent
Reaction Step Ten

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1([CH2:11][CH:12]=C)[CH2:10][CH2:9][O:8][CH2:7][CH2:6]1)=[O:4].CO.CC[O:18]C(C)=O>CC(O)C.O.C(Cl)Cl.O=[Os](=O)(=O)=O>[CH3:1][O:2][C:3]([C:5]1([CH2:11][CH:12]=[O:18])[CH2:6][CH2:7][O:8][CH2:9][CH2:10]1)=[O:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
50 mg
Type
catalyst
Smiles
O=[Os](=O)(=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
11 g
Type
reactant
Smiles
COC(=O)C1(CCOCC1)CC=C
Name
Quantity
300 mL
Type
solvent
Smiles
CC(C)O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Eight
Name
alkene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
ice water
Quantity
200 mL
Type
reactant
Smiles
Name
Quantity
200 mL
Type
reactant
Smiles
CCOC(=O)C
Step Ten
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
milky cloudy product was formed
WAIT
Type
WAIT
Details
was continued for 4 h
Duration
4 h
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in CDCl3
CUSTOM
Type
CUSTOM
Details
The two layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with EtOAc (5×50 mL)
ADDITION
Type
ADDITION
Details
More water was added
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the solid
CUSTOM
Type
CUSTOM
Details
resulting in a clear solution
WASH
Type
WASH
Details
The combined extracts were washed with brine
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
to get a liquid
DISTILLATION
Type
DISTILLATION
Details
The liquid was subject to a reduced pressure distillation
CUSTOM
Type
CUSTOM
Details
to remove isopropanol
CUSTOM
Type
CUSTOM
Details
The remaining liquid was purified on a 80-g silica gel column
WASH
Type
WASH
Details
eluted with MeOH in DCM
CUSTOM
Type
CUSTOM
Details
0% 0-5 min
Duration
2.5 (± 2.5) min
CUSTOM
Type
CUSTOM
Details
5-10% 5-25 min
Duration
15 (± 10) min
CUSTOM
Type
CUSTOM
Details
10-12% 25-60 min
Duration
42.5 (± 17.5) min
CUSTOM
Type
CUSTOM
Details
The product fractions were collected
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 6.6 g
YIELD: PERCENTYIELD 60%
Name
Type
product
Smiles
COC(=O)C1(CCOCC1)CC=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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